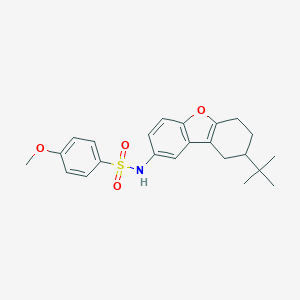

![molecular formula C20H17NO3S2 B491734 N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide CAS No. 518053-48-0](/img/structure/B491734.png)

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The benzofuran and thiophene rings would contribute to the aromaticity of the molecule, while the sulfonamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar sulfonamide group. Its melting and boiling points would depend on factors such as the size and shape of the molecule, as well as the types of intermolecular forces present .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

Preparation and UV Absorption Spectra : This compound has been synthesized through the condensation of α-naphthol with 2-chlorocyclohexanone, leading to a tetrahydronaphtho benzofuran which can be dehydrogenated with selenium to form naphtho[1,2-b]-benzofuran. The UV absorption spectra of such compounds have been studied in detail (Campaigne & Osborn, 1968).

Synthesis via Ambident Alkylation : The compound can be synthesized through the reaction of 1-naphthol with 2-chlorocyclohexanone. This method illustrates the ambident alkylation at the 2- and 4-positions of 1-naphthol (Campaigne & Weddleton, 1986).

Synthesis of Tricyclic Derivatives : The synthesis of tetrahydronaphtho[2,3-b]furan-3(2H)-one and related compounds have been described, showing the potential for synthesizing complex tricyclic structures (Palmer & Scollick, 1968).

Pharmaceutical Research

Pharmacological Characterization : A compound, A-80426, structurally related to tetrahydronaphtho[1,2-b][1]benzofuran, was developed as a novel antidepressant combining α-2 antagonism with 5-HT uptake inhibition, showing potential utility in depression treatment (Meyer et al., 1995).

Cytotoxic Activity and NADH Oxidase Inhibition : A series of related compounds demonstrated cytotoxic activity on leukemic cells and the ability to inhibit a tumor cell-specific NADH oxidase activity (Alonso et al., 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S2/c22-26(23,19-10-5-11-25-19)21-17-12-16-14-7-3-4-9-18(14)24-20(16)15-8-2-1-6-13(15)17/h1-2,5-6,8,10-12,21H,3-4,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPCCYABVFBQJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491654.png)

![4-ethyl-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide](/img/structure/B491671.png)

![N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B491676.png)

![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)

![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)

![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)

![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)

![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)

![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)